molecular formula C19H15ClFN5O2 B2364858 2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081146-18-0

2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No. B2364858
CAS RN: 1081146-18-0
M. Wt: 399.81
InChI Key: KQRNQXQUUKMNCW-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H15ClFN5O2 and its molecular weight is 399.81. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds related to 2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole have shown significant antibacterial activity. For instance, a study synthesized novel oxadiazole derivatives and found significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).

Structural Characterization

In the field of chemistry, structural characterization of such compounds is essential. A study on isostructural derivatives with similar chemical structures highlighted the importance of understanding molecular conformation and crystal structure (Kariuki et al., 2021).

Interaction Analysis

The analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally related to the compound , has been carried out. This involves studying nucleophilic/electrophilic nature and interaction energies, crucial for understanding chemical bonding and reactivity (Ahmed et al., 2020).

Antioxidant Properties

Derivatives of 1,3,4-oxadiazole, similar to the compound , have been synthesized and evaluated for their antioxidant properties. This highlights their potential in oxidative stress-related applications (Kerimov et al., 2012).

Synthesis Methods

Various synthesis methods for oxadiazole derivatives have been explored. For example, a study presented a method to synthesize 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides, demonstrating the versatility and adaptability of synthesis techniques in this domain (Obushak et al., 2008).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[1-(4-fluorophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O2/c1-27-11-16-18(23-25-26(16)15-8-6-14(21)7-9-15)19-24-22-17(28-19)10-12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRNQXQUUKMNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

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